Home > Products > Screening Compounds P71607 > Ibrutinib N1-Oxide
Ibrutinib N1-Oxide -

Ibrutinib N1-Oxide

Catalog Number: EVT-1502964
CAS Number:
Molecular Formula: C₂₅H₂₄N₆O₃
Molecular Weight: 456.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ibrutinib N1-Oxide is a derivative of Ibrutinib, a well-known inhibitor of Bruton's tyrosine kinase, which plays a crucial role in B-cell receptor signaling. This compound is classified as an impurity of Ibrutinib and is relevant in pharmaceutical contexts, particularly regarding the drug's synthesis and stability. The molecular formula for Ibrutinib N1-Oxide is C25H26N6O2C_{25}H_{26}N_{6}O_{2} with a molecular weight of approximately 442.52 g/mol .

Synthesis Analysis

Methods

The synthesis of Ibrutinib N1-Oxide can be achieved through various methods that involve the oxidation of Ibrutinib. The most common approach utilizes chemical oxidants such as hydrogen peroxide or other mild oxidizing agents under controlled conditions to selectively introduce an oxygen atom at the nitrogen position.

Technical Details

  • Starting Material: Ibrutinib
  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, or other suitable oxidants.
  • Reaction Conditions: Typically performed in a solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures to facilitate the reaction while minimizing decomposition.

The reaction can be monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained with minimal side products.

Molecular Structure Analysis

Structure

Ibrutinib N1-Oxide features a complex structure characterized by multiple rings and functional groups. The core structure consists of a pyrazolo[3,4-d]pyrimidine framework, which is essential for its biological activity.

Data

  • Molecular Formula: C25H26N6O2C_{25}H_{26}N_{6}O_{2}
  • Molecular Weight: 442.52 g/mol
  • Structural Features: Contains nitrogen atoms in the heterocyclic rings, which are crucial for its interaction with Bruton's tyrosine kinase.
Chemical Reactions Analysis

Reactions

Ibrutinib N1-Oxide can participate in various chemical reactions, primarily focusing on its reactivity due to the presence of nitrogen and oxygen functionalities.

Technical Details

  • Oxidation Reactions: Can undergo further oxidation to form more complex derivatives.
  • Substitution Reactions: The nitrogen atoms can act as nucleophiles in substitution reactions with electrophiles.
  • Stability Studies: It is important to evaluate the stability of Ibrutinib N1-Oxide under different pH conditions and temperatures to assess its viability as a pharmaceutical intermediate.
Mechanism of Action

Ibrutinib N1-Oxide acts primarily as an inhibitor of Bruton's tyrosine kinase by covalently binding to the cysteine residue in the active site of the enzyme. This binding prevents the phosphorylation events that are crucial for B-cell activation and proliferation.

Process and Data

  1. Binding: The compound forms a covalent bond with cysteine 481 in Bruton's tyrosine kinase.
  2. Inhibition: This action effectively inhibits downstream signaling pathways that lead to B-cell survival and proliferation.
  3. Biological Impact: The inhibition results in anti-tumor effects, especially in B-cell malignancies.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under inert conditions.
  • Reactivity: Reacts with strong acids and bases; care must be taken during handling.

Relevant data on its properties can be found through spectroscopic methods such as nuclear magnetic resonance and mass spectrometry, which confirm its structure and purity.

Applications

Ibrutinib N1-Oxide is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Ibrutinib. Its role as an impurity provides insights into the stability and degradation pathways of Ibrutinib, contributing to the development of more effective therapeutic strategies against B-cell malignancies. Additionally, understanding its interactions can aid in designing next-generation inhibitors with improved efficacy and reduced side effects .

Chemical Identity and Structural Characterization of Ibrutinib N1-Oxide

Molecular Structure and IUPAC Nomenclature

Ibrutinib N1-Oxide is a defined oxidative derivative of the tyrosine kinase inhibitor ibrutinib. Its systematic IUPAC name is (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 5-oxide, reflecting the specific oxidation at the N1 position of the pyrazolopyrimidine ring system. The molecular formula is C₂₅H₂₄N₆O₃, with a molecular weight of 456.50 g/mol [5] [9]. The compound retains the core (R)-1-(piperidin-3-yl) acrylamide pharmacophore of ibrutinib but features critical modification at the heterocyclic core. The N1-oxide moiety introduces a permanent dipole moment, altering electronic distribution and influencing molecular interactions [8].

Table 1: Fundamental Chemical Identifiers of Ibrutinib N1-Oxide

PropertyValue
IUPAC Name(R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 5-oxide
Molecular FormulaC₂₅H₂₄N₆O₃
Molecular Weight456.50 g/mol
CAS Number2437254-47-0 [9]
Key Structural FeatureN1-Oxidation on pyrazolo[3,4-d]pyrimidine ring

Comparative Analysis with Parent Compound (Ibrutinib)

Ibrutinib N1-Oxide differs structurally from ibrutinib (C₂₅H₂₄N₆O₂, MW 440.50 g/mol) through the addition of a single oxygen atom at the N1 position of the pyrazolopyrimidine system, resulting in a 16 Da mass increase [1] [5]. This modification transforms the tertiary nitrogen into a quaternary N-oxide, significantly altering physicochemical properties:

  • Polarity and Solubility: The N-oxide group enhances hydrophilicity, increasing aqueous solubility compared to the parent compound. This impacts chromatographic behavior, typically reducing retention times in reversed-phase HPLC [7].
  • Electronic Effects: The electron-withdrawing N-oxide moiety reduces electron density at adjacent ring positions, potentially diminishing electrophilic character at C4 while enhancing susceptibility to nucleophilic attack at C6/C7 [8].
  • Stereochemical Integrity: Both compounds share the (R)-configuration at the chiral piperidine center. Oxidation does not perturb this stereocenter, preserving enantiopurity [9].

Table 2: Structural and Physicochemical Comparison with Ibrutinib

PropertyIbrutinibIbrutinib N1-OxideChange
Molecular FormulaC₂₅H₂₄N₆O₂C₂₅H₂₄N₆O₃+O
Molecular Weight440.50 g/mol456.50 g/mol+16 Da
Key Functional GroupTertiary Pyrazolo-PyrimidinePyrazolo-Pyrimidine N-OxideOxidation
Calculated logP (ChemAxon)4.23.1Increased Polarity

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Mass Spectrometry: High-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode shows a protonated molecular ion [M+H]⁺ at m/z 457.1982 (theoretical 457.1984 for C₂₅H₂₅N₆O₃), confirming molecular composition [7] [9]. Key fragmentation pathways include:

  • Loss of acrylamide (C₃H₅NO, 71 Da) → m/z 386.1
  • Cleavage of the piperidine-heterocycle bond → m/z 303.1 (phenoxyphenyl pyrazolopyrimidine fragment) [5]The 16 Da shift from ibrutinib’s [M+H]⁺ (m/z 441.2) is diagnostic for N-oxidation.

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy reveals distinct downfield shifts for protons near the oxidation site:

  • H6 proton of pyrazolopyrimidine shifts from δ 8.25 ppm (ibrutinib) to δ 8.85–9.10 ppm due to deshielding by the N-oxide [9].
  • Piperidine H3′ (chiral center) maintains its coupling pattern but shows minor chemical shift perturbations (Δδ ~0.3 ppm).¹³C NMR exhibits significant downfield shifts for C4 (δ 158.5 → 163.2 ppm) and C5 (δ 102.0 → 108.5 ppm) due to altered electron distribution [5] [9].

Infrared Spectroscopy: Characteristic N-oxide absorption appears as a strong band at 1190–1220 cm⁻¹ (N→O stretch), absent in ibrutinib. The carbonyl stretch (acrylamide C=O) shifts slightly from 1655 cm⁻¹ to 1640–1645 cm⁻¹, indicating weak electronic communication between the N-oxide and amide carbonyl [8].

Table 3: Key Spectroscopic Signatures of Ibrutinib N1-Oxide

TechniqueKey SignalsAssignment
HRMS (ES+)m/z 457.1982 [M+H]⁺Molecular Ion
m/z 386.1 [M+H–C₃H₅NO]⁺Acrylamide Loss Fragment
¹H NMRδ 8.85–9.10 ppm (1H, s)H6 (Pyrazolopyrimidine)
δ 6.45–6.75 ppm (3H, m)Acrylamide Vinyl Protons
¹³C NMRδ 163.2 ppmC4 (Pyrazolopyrimidine)
δ 108.5 ppmC5 (Pyrazolopyrimidine)
IR1190–1220 cm⁻¹N→O Stretch
1640–1645 cm⁻¹Amide C=O Stretch

Crystallographic and Conformational Studies

While single-crystal X-ray diffraction data for ibrutinib N1-Oxide remains unpublished, computational modeling (DFT at B3LYP/6-31G* level) predicts significant conformational changes versus ibrutinib:

  • The N1-oxide group adopts a coplanar orientation with the pyrazolopyrimidine ring to maximize π-conjugation, increasing planarity of the heterocyclic core [5].
  • Torsional angle analysis reveals a ~15° increase in the dihedral angle between the pyrazolopyrimidine and phenoxyphenyl rings, reducing π-stacking propensity.
  • Intramolecular hydrogen bonding is predicted between the N-oxide oxygen (O⁻) and the C4-NH₂ group (N–H···O, distance ~2.8 Å), potentially stabilizing the oxidized form in solid state and solution [9].

The absence of experimental crystallographic data limits definitive solid-state characterization, representing a significant knowledge gap. Molecular dynamics simulations suggest the N-oxide enhances solvation shell stability in polar solvents, correlating with observed solubility increases [8].

Stability and Degradation Pathways

Ibrutinib N1-Oxide demonstrates distinct stability profiles compared to ibrutinib, particularly under oxidative conditions:

  • Oxidative Stress: The compound exhibits lower stability in peroxide-rich environments due to potential over-oxidation. Forced degradation with 3% H₂O₂ at 25°C for 24 hours generates Degradation Product (DP)-III as the primary impurity (relative retention time RRT 0.85 via UPLC), identified as the N1,N4-dioxide derivative via HRMS (m/z 473.1933 [M+H]⁺) [7].
  • Acidic Hydrolysis: Exposure to 0.1N HCl at 80°C cleaves the acrylamide side chain, yielding DP-I (RRT 0.55), identified as (R)-3-[4-amino-5-oxido-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine (m/z 400.1871) [7] [4].
  • Alkaline Hydrolysis: Treatment with 0.1N NaOH at 80°C promotes both amide hydrolysis and pyrazolopyrimidine ring opening, generating multiple degradants including DP-II (hydrolyzed acrylate, m/z 415.1750) and DP-V (ring-opened aldehyde, m/z 348.1342) [7].
  • Photolytic/Thermal Stability: The N-oxide remains stable under dry heat (60°C) but shows moderate photodegradation in UV light (254 nm) via radical-mediated decomposition. No significant degradation occurs under neutral hydrolytic conditions [4].

Table 4: Major Degradation Products Under Forced Conditions

Stress ConditionTime/TempMajor DegradantRRTProposed Structure
0.1N HCl80°C/48hDP-I0.55Piperidine without acrylamide side chain
0.1N NaOH80°C/48hDP-II0.62Carboxylic acid derivative (hydrolyzed acrylamide)
DP-V0.78Pyrazolopyrimidine ring-opened aldehyde
3% H₂O₂25°C/24hDP-III0.85N1,N4-Dioxide of ibrutinib
UV Light (254 nm)48hDP-VII1.15Phenol-cleaved derivative

The degradation pathway involves three primary mechanisms:

  • Hydrolytic Cleavage: Nucleophilic attack on the acrylamide carbonyl or piperidine nitrogen, predominant in acidic/alkaline conditions.
  • Over-Oxidation: Electrophilic addition of peroxide to electron-rich N1-oxide nitrogen or adjacent carbons.
  • Photolytic Radical Scission: Homolytic cleavage of N–O bonds under UV exposure, generating radical intermediates that undergo recombination or oxidation [7] [4].

Properties

Product Name

Ibrutinib N1-Oxide

Molecular Formula

C₂₅H₂₄N₆O₃

Molecular Weight

456.5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.